3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid
Overview
Description
3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is a complex organic compound characterized by its unique chemical structure. This compound is part of a broader class of organic molecules that have significant applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid typically involves multiple steps, starting with the reaction of 2-chlorobenzaldehyde with a suitable amine to form an intermediate. This intermediate is then subjected to further reactions, including carbonylation and hydrolysis, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further drug discovery.
Industry: In industry, this compound can be used in the production of various chemicals, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2-Chlorobenzaldehyde
2-Chlorophenylacetic acid
2-Chlorophenylacetyl chloride
Uniqueness: 3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is unique due to its specific functional groups and structural features, which differentiate it from other similar compounds
Properties
IUPAC Name |
4-[[2-(2-chlorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFFHXHUVOAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CNC(=O)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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